3-(Bromomethyl)-5-(2-methylpropyl)-1,2-oxazole
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Overview
Description
3-(Bromomethyl)-5-(2-methylpropyl)-1,2-oxazole is a heterocyclic organic compound characterized by the presence of a bromomethyl group and a 2-methylpropyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-5-(2-methylpropyl)-1,2-oxazole typically involves the bromination of a suitable precursor. One common method is the bromination of 5-(2-methylpropyl)-1,2-oxazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-5-(2-methylpropyl)-1,2-oxazole can undergo various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Products include azides, thioethers, and ethers.
Oxidation: Products include oxazole derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Products include methyl-substituted oxazoles.
Scientific Research Applications
3-(Bromomethyl)-5-(2-methylpropyl)-1,2-oxazole has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of biologically active molecules, including antimicrobial and anticancer agents.
Material Science: It is used in the preparation of functional materials, such as polymers and advanced composites, due to its reactive bromomethyl group.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-5-(2-methylpropyl)-1,2-oxazole depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, facilitating the formation of new bonds with nucleophiles. In biological systems, the compound may interact with specific enzymes or receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methylpropanoic acid: Similar in structure but contains a carboxylic acid group instead of an oxazole ring.
2-Bromo-2-methylpropane: Contains a bromine atom attached to a tertiary carbon, lacking the oxazole ring.
Uniqueness
3-(Bromomethyl)-5-(2-methylpropyl)-1,2-oxazole is unique due to the presence of both a bromomethyl group and an oxazole ring, which confer distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
3-(bromomethyl)-5-(2-methylpropyl)-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrNO/c1-6(2)3-8-4-7(5-9)10-11-8/h4,6H,3,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNSYQJMTHBUJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=NO1)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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